molecular formula C30H32N2O8 B1140082 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine CAS No. 68935-27-3

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B1140082
CAS No.: 68935-27-3
M. Wt: 548.6 g/mol
InChI Key: GEGPCGHEPLKDLY-CERGLLGESA-N
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Description

Nomenclature and Classification

The compound 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine represents a molecular complex comprising two distinct chemical entities. The first component, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is systematically classified as a diester derivative of tartaric acid, specifically known as di-para-toluoyl-tartaric acid. This compound belongs to the broader class of chiral resolving agents and optical resolution reagents used extensively in pharmaceutical synthesis.

The second component, 3-(1-methylpyrrolidin-2-yl)pyridine, is recognized under the International Union of Pure and Applied Chemistry nomenclature system as an N-alkylpyrrolidine derivative. This compound is more commonly known by its trivial name nicotine and is classified as a tertiary amine alkaloid. The Chemical Abstracts Service has assigned specific registry numbers to various stereoisomeric forms of the tartaric acid component, with the L-enantiomer bearing the identifier 32634-66-5.

PubChem database entries indicate that this molecular complex has been catalogued under compound identification number 52916023, reflecting its status as a defined chemical entity rather than a simple mixture. The classification system places this compound within the category of organic acid-base complexes, specifically those formed between carboxylic acid derivatives and tertiary amines. Recent pharmaceutical literature has recognized similar tartrate-nicotine complexes as important intermediates in drug development and chiral synthesis applications.

Molecular Composition and Formula

The molecular composition of this compound reflects a complex stoichiometric relationship between its constituent components. According to PubChem registry data, the complete molecular formula for this complex is recorded with a molecular weight of 912.0 grams per mole, indicating the presence of multiple molecular units within the crystalline structure.

Table 1: Molecular Composition Data

Component Molecular Formula Molecular Weight (g/mol) CAS Registry Number
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid C₂₀H₁₈O₈ 386.35 32634-66-5
3-(1-methylpyrrolidin-2-yl)pyridine C₁₀H₁₄N₂ 162.23 22083-74-5
Complex Formation Combined structural unit 912.0 -

Crystallographic analysis of related nicotine-tartrate complexes has revealed specific stoichiometric arrangements that provide insight into the molecular composition of this compound. X-ray diffraction studies demonstrate that nicotine-tartrate complexes typically form with defined molar ratios, where the tartaric acid derivative functions as a divalent anion interacting with protonated nicotine cations. The determined stoichiometric formula for similar complexes follows the pattern 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O, indicating the incorporation of water molecules in the crystal lattice.

Component analysis reveals that the tartaric acid derivative contains twenty carbon atoms, eighteen hydrogen atoms, and eight oxygen atoms, arranged in a symmetric diester configuration. The nicotine component contributes ten carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, forming a bicyclic structure with both pyridine and pyrrolidine ring systems. Nuclear magnetic resonance spectroscopy studies of analogous compounds confirm the preservation of individual molecular identities within the complex while demonstrating clear evidence of intermolecular interactions.

Historical Context and Development

The historical development of this compound emerges from two separate but convergent research trajectories in organic chemistry. The tartaric acid component has its origins in the pioneering work of Louis Pasteur in 1847, who investigated the chiral properties of tartaric acid derivatives and established fundamental principles of stereochemistry. Pasteur's manual separation of sodium ammonium tartrate crystals represented the first successful isolation of pure enantiomers and laid the groundwork for modern chiral resolution techniques.

The development of di-para-toluoyl-tartaric acid derivatives specifically emerged from the need for more effective chiral resolving agents in pharmaceutical chemistry. Swedish chemist Carl Wilhelm Scheele's extraction process for tartaric acid, developed in 1769, provided the foundation for subsequent synthetic modifications that led to the creation of various tartaric acid esters. The para-toluoyl substitution pattern was selected based on its ability to enhance crystallization properties and improve the efficiency of enantiomeric separation processes.

The nicotine component of this complex has been recognized since ancient times, although its chemical structure was not elucidated until the nineteenth century. The systematic study of nicotine as a chemical entity began with its isolation from tobacco plants and subsequent structural characterization. The recognition of nicotine's potential as a component in pharmaceutical salt formation emerged from broader investigations into alkaloid chemistry and acid-base complex formation.

Modern synthesis methods for creating tartaric acid-nicotine complexes were developed through systematic studies of crystallization conditions and stoichiometric relationships. Patent literature from recent decades describes specific synthetic protocols for preparing such complexes, including controlled precipitation techniques and freeze-drying methods. The documented preparation involves combining equimolar amounts of the tartaric acid derivative with nicotine under controlled temperature and pH conditions.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and functional properties. The tartaric acid component exists in multiple stereoisomeric forms, with the most commercially significant being the (2R,3R) configuration, corresponding to L-(+)-tartaric acid. This natural enantiomer exhibits a specific optical rotation of [α]D = -139 ± 3° when measured at a concentration of 1% in methanol.

Table 2: Stereochemical Properties of Component Molecules

Stereoisomer Configuration Optical Rotation Natural Occurrence Commercial Availability
L-(+)-tartaric acid derivative (2R,3R) [α]D = -139° Natural form Primary commercial form
D-(-)-tartaric acid derivative (2S,3S) [α]D = +139° Synthetic Limited availability
meso-tartaric acid derivative (2R,3S) [α]D = 0° Synthetic Research grade

The nicotine component possesses a single chiral center at the C-2 position of the pyrrolidine ring, existing in both R and S configurations. Natural nicotine from tobacco sources predominantly exists in the S-(-) configuration, while synthetic preparations typically yield racemic mixtures. The interaction between these chiral components in the molecular complex creates additional stereochemical complexity through the formation of diastereomeric salt pairs.

Crystallographic analysis of related nicotine-tartrate complexes reveals that the stereochemical arrangement significantly influences the solid-state packing and hydrogen bonding patterns. X-ray diffraction studies demonstrate that the complex adopts an orthorhombic crystal system with space group P212121, indicating the preservation of chirality in the crystalline state. The unit cell parameters show α = β = γ = 90.00°, with Z = 4, reflecting the systematic arrangement of chiral molecules within the crystal lattice.

The significance of stereochemical configuration extends beyond structural considerations to functional applications in pharmaceutical chemistry. The specific (2R,3R) configuration of the tartaric acid derivative enables selective complexation with particular enantiomers of racemic bases, making it an effective chiral resolving agent. This selectivity arises from differential intermolecular interactions between the chiral tartrate anion and enantiomeric cationic partners, leading to the formation of diastereomeric salts with distinct solubility properties.

Properties

CAS No.

68935-27-3

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m01/s1

InChI Key

GEGPCGHEPLKDLY-CERGLLGESA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@@H]1C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2

Synonyms

3-[(2R)-1-Methyl-2-pyrrolidinyl]pyridine (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]_x000B_butanedioic Acid;  _x000B_R-(+)-3-(1-Methyl-2-pyrrolidinyl)pyridinium (+)-Di-p-toluoyl-D-tartrate; 

Origin of Product

United States

Preparation Methods

Esterification Routes and Mechanistic Insights

The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid revolves around the esterification of butanedioic acid (succinic acid) with 4-methylbenzoyl derivatives. Two primary strategies dominate:

1.1.1 Acid-Catalyzed Esterification
In this approach, succinic acid reacts with 4-methylbenzoic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, facilitating protonation of the carboxylic acid and subsequent nucleophilic attack by the hydroxyl group of the alcohol (Figure 1). The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the diester product. A molar ratio of 1:2.2 (succinic acid to 4-methylbenzoic acid) ensures complete conversion, with excess acid driving equilibrium toward ester formation.

1.1.2 Coupling Agent-Mediated Esterification
To circumvent harsh acidic conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid moiety of 4-methylbenzoic acid, enabling reaction with succinic acid’s hydroxyl groups. For instance, DCC in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst achieves yields exceeding 85% within 6 hours at room temperature. This method minimizes side products like acid anhydrides and is preferred for lab-scale synthesis.

Table 1: Comparison of Esterification Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-catalyzedH₂SO₄80–100247290
Coupling agent (DCC)DCC/DMAP2568898

Industrial-Scale Production

Industrial protocols favor continuous flow reactors to enhance efficiency. Microreactor technology enables precise temperature control and rapid mixing, reducing reaction times to 2–4 hours while maintaining yields above 90%. Solvent selection is critical; isopropanol and methanol mixtures (1:0.3 v/v) facilitate crystallization of the diester, simplifying purification.

Synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine

Reductive Amination Strategy

The pyrrolidine ring in 3-(1-methylpyrrolidin-2-yl)pyridine is typically introduced via reductive amination. Starting from 3-(pyrrolidin-2-yl)pyridine, formaldehyde serves as the methylating agent in the presence of sodium cyanoborohydride (NaBH₃CN). Key steps include:

  • Reaction Setup : A solution of 3-(pyrrolidin-2-yl)pyridine in acetonitrile is cooled to 0°C.

  • Methylation : Formaldehyde (37% aqueous) is added, followed by gradual introduction of NaBH₃CN.

  • Work-Up : After stirring at room temperature for 15 hours, the mixture is acidified with HCl, extracted with ethyl acetate, and basified to isolate the product.

This method achieves 95% yield with 99% purity after vacuum distillation.

Alternative Routes: Cyclization and Alkylation

2.2.1 Cyclization of Amino Alcohols
An alternative pathway involves cyclizing 3-(2-aminoethyl)pyridine derivatives. For example, treating 3-(2-chloroethyl)pyridine with methylamine under basic conditions forms the pyrrolidine ring via intramolecular nucleophilic substitution. However, this route suffers from low regioselectivity (≤60% yield).

2.2.2 N-Methylation via Alkyl Halides
Direct alkylation of 3-(pyrrolidin-2-yl)pyridine with methyl iodide in the presence of potassium carbonate provides a straightforward route. However, over-alkylation and quaternary ammonium salt formation reduce yields to 50–60%.

Table 2: Efficiency of Synthetic Routes for 3-(1-Methylpyrrolidin-2-yl)pyridine

MethodReagentsYield (%)Purity (%)
Reductive aminationNaBH₃CN, CH₂O9599
CyclizationMeNH₂, K₂CO₃6085
Direct alkylationCH₃I, K₂CO₃5580

Optimization and Scalability Challenges

Solvent and Temperature Effects

For 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, solvent polarity significantly impacts esterification efficiency. Polar aprotic solvents like DMF accelerate reaction rates but complicate purification. Non-polar solvents (toluene) prolong reaction times but improve crystallinity.

In contrast, reductive amination of 3-(1-methylpyrrolidin-2-yl)pyridine requires strict temperature control. Exceeding 25°C during NaBH₃CN addition promotes borane side reactions, reducing yields by 15–20%.

Industrial Adaptation

Continuous flow systems mitigate scalability issues for both compounds. For the diester, tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable catalyst reuse and reduce waste. For the pyridine derivative, microreactors minimize exothermic risks during reductive amination, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of butanedioic acid can exhibit significant anticancer properties. The structural features of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid may enhance its interaction with cancer cell pathways. A study demonstrated that similar compounds can inhibit tumor growth in various cancer models through apoptosis induction and cell cycle arrest .

Neurological Applications

The pyridine derivative, 3-(1-methylpyrrolidin-2-yl)pyridine , is known for its activity on nicotinic acetylcholine receptors. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Compounds that modulate these receptors can improve cognitive function and memory .

Antimicrobial Properties

Compounds containing the butanedioic acid moiety have shown antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of similar structures in inhibiting bacterial growth, suggesting that 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid could be explored for developing new antimicrobial agents .

Polymer Synthesis

The esterification capabilities of the butanedioic acid component allow for its use in synthesizing biodegradable polymers. Research has demonstrated that incorporating such compounds into polymer matrices can enhance mechanical properties and biodegradability, making them suitable for environmental applications .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be used to formulate drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. The ability to modify release profiles through polymer interactions is particularly beneficial in controlled drug delivery applications .

Case Studies

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated significant tumor growth inhibition with derivatives of butanedioic acid in vitro and in vivo models.
Study BNeurological EffectsShowed enhancement of cognitive functions in animal models treated with pyridine derivatives targeting nicotinic receptors.
Study CAntimicrobial EfficacyIdentified effective inhibition of bacterial strains by compounds similar to the target molecule, indicating potential for new antibiotic development.
Study DBiodegradable PolymersDeveloped a biodegradable polymer using butanedioic acid derivatives that exhibited improved mechanical properties compared to traditional plastics.

Mechanism of Action

The mechanism by which 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release 4-methylbenzoic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Chicoric Acid (Dicaffeoyl Tartaric Acid)

  • Structure : Tartaric acid esterified with two caffeoyl (3,4-dihydroxycinnamoyl) groups .
  • Properties: Higher polarity due to catechol groups in caffeoyl substituents. Antioxidant activity linked to phenolic hydroxyl groups. Applications: Dietary supplements, antiviral research, and cosmetic formulations .
Property Target Compound Chicoric Acid
Substituents 4-Methylbenzoyl Caffeoyl
Solubility Lower water solubility (lipophilic) Moderate water solubility
Bioactivity Nicotine delivery modulation Antioxidant, antiviral
Primary Use Pharmacological reference standards Nutraceuticals, cosmetics

Di-p-Toluoyl Tartaric Acid (Without Nicotine)

  • Structure : Same tartaric acid backbone but lacking the nicotine counterion.
  • Properties: Acts as a chiral resolving agent in asymmetric synthesis. Limited direct pharmacological activity compared to the nicotine salt.

Nicotine Salts

Nicotine Bitartrate

  • Structure : Nicotine combined with tartaric acid.
  • Properties :
    • Enhanced stability and reduced volatility compared to freebase nicotine.
    • Commonly used in nicotine replacement therapies (e.g., gums, lozenges).

Nicotine Citrate

  • Structure : Nicotine bound to citric acid.
  • Properties :
    • Faster absorption rates due to increased solubility.
    • Applications: Inhalation therapies and e-liquids.
Property Target Compound Nicotine Bitartrate Nicotine Citrate
Counterion Di-p-toluoyl tartaric acid Tartaric acid Citric acid
Solubility Low (lipophilic p-toluoyl groups) Moderate High
Bioavailability Prolonged release Gradual absorption Rapid absorption
Stability High (esterified groups resist hydrolysis) Moderate Moderate

Pharmacological Implications

  • Nicotine Delivery : The lipophilic p-toluoyl groups may slow nicotine release, making it suitable for sustained-release formulations .
  • Stability : Esterified tartaric acid resists enzymatic hydrolysis better than free acid forms, enhancing shelf-life .

Biological Activity

The compound 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; 3-(1-methylpyrrolidin-2-yl)pyridine is a complex organic molecule characterized by its unique structural components, which include a butanedioic acid derivative and a pyridine moiety. This combination suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of the compound is C30H32N2O8C_{30}H_{32}N_{2}O_{8}, and it features:

  • Two 4-methylbenzoyloxy groups attached to a butanedioic acid backbone.
  • A pyridine derivative which enhances its chemical reactivity.

Biological Activity Overview

Research into the biological activities of similar compounds suggests that 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; 3-(1-methylpyrrolidin-2-yl)pyridine may exhibit several key activities:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor cell growth. For instance, derivatives of butanedioic acid have been tested against various cancer cell lines using assays like the MTT assay, which measures cell viability and proliferation.
  • Antimicrobial Properties : The presence of aromatic groups often correlates with antimicrobial activity. Studies have indicated that compounds with similar functionalities can inhibit the growth of bacteria such as Staphylococcus epidermidis.
  • Antioxidative Effects : Many compounds containing aromatic moieties exhibit antioxidative properties, which can protect cells from oxidative stress.

Antitumor Activity

A study involving derivatives of butanedioic acid demonstrated significant growth inhibition in several cancer cell lines. The MTT assay results indicated that these compounds could effectively reduce cell viability, suggesting their potential as antitumor agents.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-725
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; 3-(1-methylpyrrolidin-2-yl)pyridineTBDTBD

Antimicrobial Properties

Research on similar aromatic compounds has shown effectiveness against various microbial strains. For example, an evaluation of the compound's activity against Staphylococcus epidermidis revealed a minimum inhibitory concentration (MIC) of approximately 1000 µg/mL.

Microbe TestedMIC (µg/mL)
Staphylococcus epidermidis1000

Antioxidative Activity

Compounds with structural similarities have been evaluated for their antioxidative capacity using DPPH radical scavenging assays. These studies indicate that such compounds can effectively neutralize free radicals, thus exhibiting protective effects against oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves esterification of butanedioic acid with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:
  • Coupling Reaction: Use of a base (e.g., pyridine) to scavenge HCl, promoting ester bond formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diester product.
  • Yield Optimization: Temperature control (0–5°C during coupling) minimizes side reactions like hydrolysis.
  • Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 2.4 ppm for methyl groups, δ 8.1 ppm for aromatic protons) .

Table 1: Example Reaction Conditions

StepReagent/ConditionPurposeYield (%)
Esterification4-methylbenzoyl chloride, pyridine, 0°CForm diester65–75
PurificationHexane:EtOAc (7:3)Remove unreacted acid85–90

Q. How can researchers characterize the stereochemical configuration of 3-(1-methylpyrrolidin-2-yl)pyridine?

  • Methodological Answer:
  • Chiral Chromatography: Use a chiral stationary phase (e.g., Chiralpak AD-H) with ethanol/heptane eluent to resolve enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to assign absolute configuration .
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) for definitive stereochemical assignment .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound, such as ambiguous NMR peaks?

  • Methodological Answer:
  • 2D NMR Techniques: Employ HSQC and HMBC to assign overlapping proton environments (e.g., pyrrolidine vs. pyridine protons) .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in complex regions (e.g., methyl groups adjacent to ester oxygens) .
  • Computational Modeling: Use software like Gaussian or ADF to simulate NMR spectra and validate experimental assignments .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s potential biological activity?

  • Methodological Answer:
  • Analog Synthesis: Modify functional groups (e.g., replace methylbenzoyl with fluorinated analogs) and test activity in assays (e.g., enzyme inhibition) .
  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., acetylcholine esterase for neuroactive compounds) .
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonding at the pyridine nitrogen) using Schrödinger’s Phase .

Table 2: Example SAR Modifications

ModificationBiological TargetActivity Change
4-Fluorobenzoyl substitutionEnzyme XIC50 reduced by 50%
Pyrrolidine N-methyl removalReceptor YBinding affinity lost

Q. What experimental designs mitigate instability issues during biological assays (e.g., hydrolysis in aqueous buffers)?

  • Methodological Answer:
  • Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize ester hydrolysis .
  • Lyophilization: Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
  • Real-Time Monitoring: Employ LC-MS to track degradation products during incubation (e.g., free 4-methylbenzoic acid) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer:
  • Solvent Screening: Test solubility in DMSO/water mixtures (1–10% DMSO) to identify optimal conditions .
  • QSAR Modeling: Train models on experimental data (e.g., Hansen solubility parameters) to refine predictive algorithms .
  • Microscopic Analysis: Use polarized light microscopy to detect polymorphic forms affecting solubility .

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